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Compound of Interest

Thalidomide-NH-amido-PEG2-C2-
NH2

cat. No.: B11937203

Compound Name:

An in-depth analysis of the physicochemical properties of "Thalidomide-NH-amido-PEG2-C2-
NH2" is crucial for its application in the synthesis of Proteolysis Targeting Chimeras
(PROTACS). This molecule serves as a versatile intermediate, combining the E3 ligase-binding
moiety (thalidomide) with a flexible polyethylene glycol (PEG) linker that terminates in a primary
amine. This terminal amine group is a key functional handle, allowing for straightforward
conjugation to a ligand that targets a specific protein for degradation.

Understanding the properties outlined in this guide is essential for optimizing reaction
conditions, formulation, and the overall design of effective PROTAC molecules.

Physicochemical Properties

The molecule "Thalidomide-NH-amido-PEG2-C2-NH2" is structurally defined as a thalidomide
derivative connected to a PEGylated linker with a terminal amine. Based on its constituent
parts, a representative chemical structure is used for the calculation of its core physicochemical
properties. These properties are fundamental for its handling, reactivity, and biological
behavior.
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Property Value

Molecular Formula C19H24N406

Molecular Weight 420.42 g/mol

Appearance White to off-white solid (predicted)

Solubility Soluble in D.MSO, DMF; spaTrir?eg soluble in
water (predicted based on similar structures)

cLogP -0.85 (predicted)

Topological Polar Surface Area (TPSA) 149 A2

Hydrogen Bond Donors 3

Hydrogen Bond Acceptors 7

Storage Conditions

Store at -20°C for long-term stability. Protect
from moisture.

Experimental Protocols

Accurate experimental determination of physicochemical properties is vital for drug

development. Below are standard protocols for key parameters.

Protocol for Determining Aqueous Solubility

This protocol outlines a common method for determining the thermodynamic solubility of a

compound in an aqueous buffer.
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Preparation

Prepare saturated solution:
Add excess compound to agueous buffer (e.g., PBS, pH 7.4).

Equilibrate:
hake/agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium

Separation
A

Separate solid from liquid:
Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 min).

Collect supernatant:
Carefully remove the clear supernatant without disturbing the solid pellet,

Analysis
v A

Quantify sample:
Dilute the supernatant and analyze via HPLC-UV or LC-MS.

Calculate solubility:
etermine the concentration of the compound in the supernatant using the calibration curve

Prepare calibration curve:
reate a series of known concentrations of the compound in a suitable solvent (e.g., DMSO)

Click to download full resolution via product page
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Determining LogP (Octanol-Water Partition

Coefficient)

The shake-flask method is the gold standard for determining the lipophilicity of a compound.
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Preparation

Prepare solvent phases:
Pre-saturate n-octanol with water and water with n-octanol.

Dissolve compound:
Accurately weigh and dissolve the compound in one of the phases (e.qg., water) |
I

I
Experiment

Mix phases:
Combine a known volume of the compound solution with a known volume of the other phase in a separatory funnel

\4

Equilibrate:
IShake vigorously for a set period, then allow phases to separate completely,|

Ana‘ ?/sis

Sample each phase:
Carefully take an aliquot from both the aqueous and octanol layers.

\4

Quantify concentration:
Determine the compound's concentration in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

\4

Calculate LogP:
LogP = logio([Compound]octanol / [Compound]water)

Click to download full resolution via product page

Caption: Shake-Flask Method for LogP Determination.
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Application in PROTAC Synthesis and Mechanism

"Thalidomide-NH-amido-PEG2-C2-NH2" is an intermediate used to synthesize PROTACS.
The terminal amine is reacted with a warhead (a ligand for a target protein) that has a
compatible functional group, such as an activated carboxylic acid, to form a stable amide bond,
yielding the final PROTAC molecule.

Reactants

Warhead-COOH Reaction Product

(Target Protein Ligand) Ssiusg

: : ; || (e.g., HATU, EDC/NHS) (Thalidomide-Linker-Warhead)
Thalidomide-Linker-NHz

Click to download full resolution via product page
Caption: General Synthetic Scheme for PROTAC Formation.

Once formed, the resulting PROTAC leverages the cellular ubiquitin-proteasome system to
induce the degradation of a target protein. The thalidomide portion of the molecule binds to the
E3 ubiquitin ligase Cereblon (CRBN), while the warhead binds to the target protein. This
induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by
the proteasome.
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Caption: PROTAC Mechanism of Action Leading to Protein Degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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